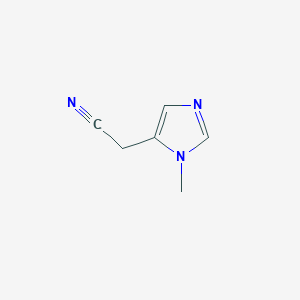

2-(1-Methyl-1H-imidazol-5-yl)acetonitrile

CAS No.: 41065-01-4

Cat. No.: VC8272217

Molecular Formula: C6H7N3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41065-01-4 |

|---|---|

| Molecular Formula | C6H7N3 |

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | 2-(3-methylimidazol-4-yl)acetonitrile |

| Standard InChI | InChI=1S/C6H7N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2H2,1H3 |

| Standard InChI Key | PZMMOAYLVDGGJQ-UHFFFAOYSA-N |

| SMILES | CN1C=NC=C1CC#N |

| Canonical SMILES | CN1C=NC=C1CC#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a five-membered imidazole ring with a methyl group attached to the nitrogen at position 1 and an acetonitrile (-CHCN) substituent at position 5. The imidazole ring contributes aromatic stability, while the nitrile group introduces electrophilicity, enabling nucleophilic addition or cyclization reactions .

Physicochemical Data

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 121.14 g/mol | |

| CAS Registry Number | 41065-01-4 | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Flash Point | Not reported | - |

The absence of reported melting/boiling points suggests limited experimental characterization, necessitating further studies .

Synthesis and Reactivity

Synthetic Routes

While direct synthesis protocols for 2-(1-Methyl-1H-imidazol-5-yl)acetonitrile are scarce in the literature, analogous pathways for imidazole derivatives provide insights:

-

Metronidazole Oxidation: A related method involves oxidizing metronidazole (a 5-nitroimidazole antibiotic) with sodium dichromate to yield 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, followed by esterification . Adapting this approach, nitrile introduction could involve substituting the carboxylic acid with a cyanide group via nucleophilic displacement.

-

Cyanoethylation: Reacting 1-methylimidazole with acrylonitrile under basic conditions may yield the target compound through Michael addition, though regioselectivity must be controlled .

Reactivity Profile

-

Nitrile Group: The -CN group participates in:

-

Hydrolysis to carboxylic acids or amides.

-

Cycloadditions (e.g., with azides to form tetrazoles).

-

-

Imidazole Ring: The aromatic system undergoes electrophilic substitution at position 4, while the methyl group enhances steric hindrance at position 1 .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s nitrile functionality makes it a precursor for bioactive molecules:

-

Antimicrobial Agents: Imidazole derivatives exhibit activity against Helicobacter pylori and Staphylococcus aureus. Functionalization of the nitrile group could enhance potency or selectivity.

-

Enzyme Inhibitors: Nitriles are known to inhibit proteases and kinases via covalent binding. For example, derivatives of this compound may target MPS1 kinase, a regulator of cell cycle progression.

Material Science

The planar imidazole ring and polar nitrile group enable use in:

-

Coordination Polymers: As a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) to construct porous materials .

-

Ionic Liquids: Methylimidazolium-based ionic liquids leverage the compound’s stability and tunable polarity .

Comparative Analysis with Analogous Compounds

2-(1H-Imidazol-4-yl)acetonitrile (CAS 18502-05-1)

-

Molecular Formula:

-

Properties: Higher density (1.228 g/cm³) and melting point (142°C) due to hydrogen bonding .

-

Reactivity: Lacks methyl group, increasing susceptibility to N-alkylation .

(1-Methyl-1H-imidazol-5-yl)methanesulfonyl Chloride

-

Functionality: Sulfonyl chloride group enables sulfonamide formation, contrasting with the nitrile’s versatility.

-

Applications: Used in covalent inhibitor design, whereas the nitrile serves as a non-covalent intermediate.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods for large-scale production.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

-

Toxicological Studies: Assess acute/chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume